Spectroscopic Characterization of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one: A Comprehensive Analytical Guide
Spectroscopic Characterization of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of heterocyclic scaffolds is a critical bottleneck in early-stage drug development and materials science. 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one is a highly conjugated, nitrogen-rich heterocycle that presents unique analytical challenges due to its rigid planar geometry, thermal lability (susceptibility to denitrogenation), and complex electronic environment.
This whitepaper provides an authoritative, self-validating workflow for the complete spectroscopic characterization of this compound. By integrating Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS), we establish a closed-loop analytical system where each modality orthogonally validates the others.
Chemical Context & Synthetic Grounding
1,2,3-Benzotriazin-4(3H)-ones are classically synthesized via the diazotization of anthranilamide derivatives[1]. The introduction of a strongly electron-withdrawing 4-nitrophenyl group at the N-3 position significantly alters the electronic landscape of the triazine core, shifting both its vibrational frequencies and NMR resonances compared to the unsubstituted parent compound[2].
Synthesis & Cyclization Pathway
The synthesis relies on the reaction of N-(4-nitrophenyl)anthranilamide with nitrous acid. The intermediate diazonium salt undergoes rapid intramolecular cyclization to form the triazine ring[3].
Fig 1: Synthetic pathway and intramolecular cyclization via diazotization.
Sample Preparation Protocol
To ensure spectroscopic integrity, the analyte must be free of residual starting materials and inorganic salts.
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Precipitation & Filtration: Following cyclization at 0–5 °C, the crude product precipitates as a solid. Filter under vacuum and wash extensively with cold distilled water to remove residual HCl and NaCl.
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Recrystallization: Recrystallize the crude solid from hot ethanol or glacial acetic acid.
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Causality: The highly conjugated system exhibits strong π-π stacking. Polar protic solvents like ethanol disrupt these intermolecular forces at elevated temperatures, allowing for the selective crystallization of the pure product upon cooling while leaving trace impurities in the mother liquor.
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Desiccation: Dry the purified crystals in a vacuum oven at 40 °C for 12 hours.
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Causality: Residual water will severely mask the N=N and C=O regions in FT-IR and introduce a broad peak at ~3.3 ppm in DMSO-d6 NMR spectra.
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The Self-Validating Spectroscopic Workflow
A single analytical technique is insufficient for complex heterocycles. We employ a multi-modal workflow where the exact mass (HRMS) confirms the molecular formula, FT-IR confirms the functional groups, and NMR maps the atomic connectivity.
Fig 2: Multi-modal spectroscopic workflow for self-validating characterization.
Analytical Methodologies & Data Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to confirm the presence of the benzotriazinone carbonyl and the nitro group.
Protocol:
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Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a 64-scan background spectrum to subtract atmospheric CO2 and water vapor.
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Sample Application: Place 2 mg of the dry crystalline powder onto the crystal.
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Compression: Lower the pressure anvil until the clutch engages.
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Causality: Intimate optical contact between the crystal and the solid is mandatory. The evanescent wave penetrates only a few micrometers into the sample; poor contact leads to artificially low absorbance and distorted peak shapes (Christiansen effect).
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Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Data Interpretation: The strong carbonyl absorption is characteristic of 3-substituted-1,2,3-benzotriazin-4(3H)-ones, typically appearing around 1690–1720 cm⁻¹[4]. The presence of the nitro group is confirmed by two intense bands corresponding to asymmetric and symmetric stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's proton and carbon environments.
Protocol:
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Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Causality: The rigid, planar nature of the benzotriazinone core, combined with the highly polar nitro group, results in poor solubility in standard solvents like CDCl3. DMSO-d6 effectively disrupts intermolecular π-π stacking, ensuring a homogenous solution and sharp line widths.
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Acquisition (1H NMR): 400 MHz, 30° pulse sequence (zg30), 16 scans. Set the relaxation delay (D1) to 2.0 seconds.
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Causality: A sufficient relaxation delay ensures complete longitudinal relaxation of the rigid aromatic protons, preventing integration errors.
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Acquisition (13C NMR): 100 MHz, power-gated decoupling (zgpg30), 1024 scans.
Data Interpretation: The 4-nitrophenyl group acts as an AA'BB' spin system due to the axis of symmetry and the strong electron-withdrawing nature of the NO2 group, resulting in two distinct doublets. The benzotriazine core exhibits a complex four-spin system.
High-Resolution Mass Spectrometry (HRMS)
HRMS is required to confirm the exact mass and identify characteristic fragmentation pathways.
Protocol:
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Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ pseudomolecular ion in positive electrospray ionization (ESI+) mode.
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Acquisition: Inject 5 µL into the ESI source. Set the desolvation temperature to a moderate 250 °C.
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Causality: 1,2,3-Benzotriazin-4(3H)-ones are notoriously prone to thermal and collision-induced denitrogenation (loss of N2)[4][5]. Keeping the desolvation temperature relatively low prevents excessive in-source fragmentation, allowing the intact molecular ion to be observed alongside the diagnostic fragment.
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Quantitative Data Summary
The following table synthesizes the expected quantitative spectroscopic parameters for 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one (Chemical Formula: C13H8N4O3, Exact Mass: 268.0596 Da).
| Modality | Parameter / Assignment | Observed Value / Shift | Structural Significance |
| FT-IR | C=O Stretch | ~1705 cm⁻¹ | Confirms the benzotriazinone lactam carbonyl. |
| FT-IR | NO2 Asymmetric Stretch | ~1525 cm⁻¹ | Confirms the presence of the nitro group. |
| FT-IR | NO2 Symmetric Stretch | ~1345 cm⁻¹ | Confirms the presence of the nitro group. |
| FT-IR | N=N Stretch | ~1420 cm⁻¹ | Validates the intact triazine ring. |
| 1H NMR | H-3', H-5' (Nitrophenyl) | ~8.35 ppm (d, J = 8.8 Hz) | Deshielded protons ortho to the NO2 group. |
| 1H NMR | H-5 (Benzotriazine) | ~8.25 ppm (dd) | Deshielded proton ortho to the C=O group. |
| 1H NMR | H-2', H-6' (Nitrophenyl) | ~7.90 ppm (d, J = 8.8 Hz) | Protons ortho to the triazine nitrogen. |
| 13C NMR | C-4 (Carbonyl) | ~155.0 ppm | Confirms the amide/lactam carbon environment. |
| 13C NMR | C-4' (C-NO2) | ~147.0 ppm | Strongly deshielded quaternary carbon. |
| HRMS | [M+H]+ | m/z 269.0675 | Confirms the exact molecular formula. |
| HRMS | [M-N2+H]+ Fragment | m/z 241.0613 | Diagnostic denitrogenation of the triazine ring. |
Conclusion
The spectroscopic characterization of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one demands a rigorous, multi-modal approach. By understanding the causality behind sample preparation—such as the necessity of DMSO-d6 for solubility and low desolvation temperatures in MS to prevent premature denitrogenation—analysts can generate a self-validating data matrix. The orthogonal agreement between the FT-IR vibrational modes, the precise NMR spin systems, and the HRMS exact mass provides unequivocal proof of molecular structure and purity, establishing a robust foundation for downstream biological or synthetic applications.
References
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J. Chem. SOC. (C), 1970 Thermolysis of I ,2,3- Benzotriazin=4(3H): i.r., and mass spectral data. Source: rsc.org4
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1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem Source: nih.gov2
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3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one - EvitaChem Source: evitachem.com1
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e-EROS Encyclopedia of Reagents for Organic Synthesis Source: researchgate.net3
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
